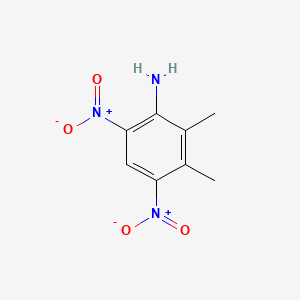
2,3-Dimethyl-4,6-dinitroaniline
Übersicht
Beschreibung
2,3-Dimethyl-4,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The specific structure of this compound includes two methyl groups (-CH3) at the 2 and 3 positions and two nitro groups at the 4 and 6 positions on the benzene ring. This compound is known for its applications in various industrial processes, particularly in the production of herbicides and dyes .
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dimethyl-4,6-dinitroaniline are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules . This disruption of microtubule formation inhibits cell division, particularly in the rapidly dividing cells of plant roots, leading to stunted growth .
Biochemical Pathways
The compound’s action primarily affects the cell division pathway by disrupting microtubule formation . This disruption leads to multinucleate cells, indicating that the mitotic process has been disrupted . The compound’s action can cause helical growth in plants when they are homozygous for certain resistance mutations .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is either absorbed or adsorbed by plant roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal .
Result of Action
The primary result of the compound’s action is the inhibition of lateral root development . This is characterized by swelling of the root tip, a universally recognized morphological effect caused by these compounds . In the shoot of the plant, injury is recognized by stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to different wavelengths of UV light in water and soil-water suspension . Additionally, the compound’s efficacy can be influenced by the depth at which seeds are planted, as smaller annual weed seeds germinate on or near the soil surface .
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-4,6-dinitroaniline, like other dinitroanilines, is known to interact with tubulin proteins . Tubulin proteins are key components of the cell’s cytoskeleton, providing structure and shape to cells. The interaction of this compound with these proteins can influence the biochemical reactions within the cell.
Cellular Effects
Dinitroanilines, including this compound, are known to inhibit shoot and root growth of plants . They act specifically on tubulin proteins, disrupting the normal function of these proteins and thereby affecting cell division and growth . In animal cells, exposure to dinitroanilines can lead to cytotoxicity, genotoxicity, and activation of oxidative stress pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential for cell division. By binding to these proteins, this compound can disrupt the formation of microtubules, thereby inhibiting cell division and growth.
Dosage Effects in Animal Models
Dinitroanilines have been shown to have varying levels of toxicity in different species, ranging from slight to high
Metabolic Pathways
It is known that dinitroanilines are metabolites and degradation products of certain herbicides
Subcellular Localization
Given its interaction with tubulin proteins, it is likely that it localizes to areas of the cell where these proteins are abundant, such as the cytoskeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives. The process can be carried out in a continuous-flow microreactor system, which allows for a safe, efficient, and selective synthesis. The nitration reaction is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion of the nitro compounds .
Industrial Production Methods
In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. Initially, aniline derivatives undergo mononitration, followed by a second nitration step to introduce the second nitro group. This method helps in controlling the reaction heat and improving the selectivity of the desired product. Large quantities of solvents or diluents are used to manage the reaction’s exothermic nature and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-4,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents.
Substitution: The compound can participate in substitution reactions where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or other electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Corresponding diamines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4,6-dinitroaniline has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide action.
Medicine: Investigated for its potential use in developing pharmaceutical compounds.
Industry: Widely used in the production of herbicides, such as pendimethalin, which is a selective herbicide used in agriculture
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
2,3-Dimethyl-4,6-dinitroaniline is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and physical properties. This structural variation can affect its selectivity and efficacy as a herbicide compared to other dinitroaniline derivatives .
Eigenschaften
IUPAC Name |
2,3-dimethyl-4,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-5(2)8(9)7(11(14)15)3-6(4)10(12)13/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPMMPCCQIFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



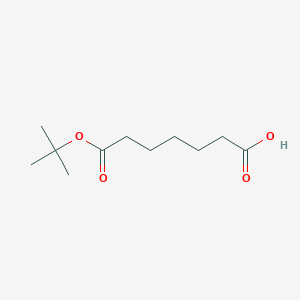
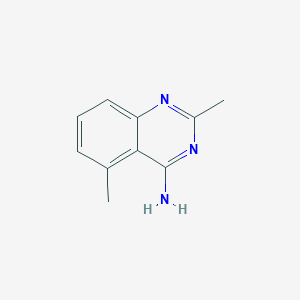
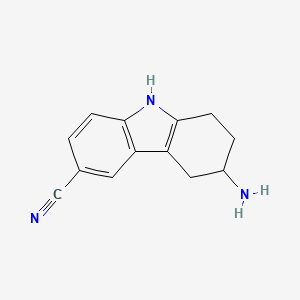
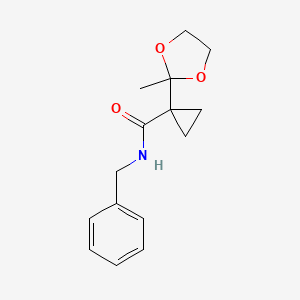
![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)
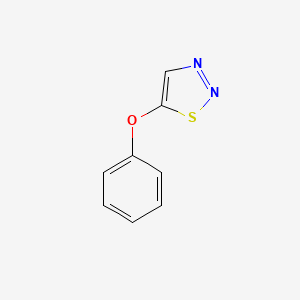

![1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone](/img/structure/B3104329.png)
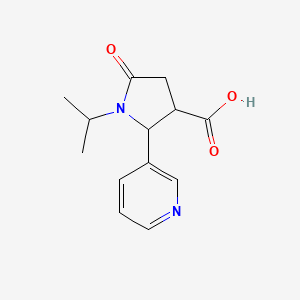


![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)
